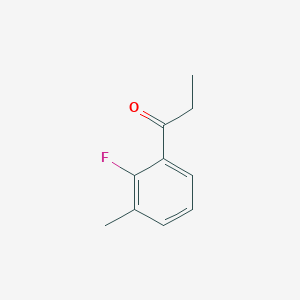
1-(2-Fluoro-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO It is a member of the phenylpropanone family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-methylphenyl)propan-1-one typically involves the Friedel-Crafts acylation of 2-fluoro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
2-Fluoro-3-methylbenzene+Propionyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-3-methylbenzoic acid.
Reduction: 1-(2-Fluoro-3-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-methylphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing biological processes.
Comparación Con Compuestos Similares
Phenylacetone: Similar in structure but lacks the fluorine and methyl substituents.
2,2,3,3,3-Pentafluoro-1-(2-fluoro-3-methylphenyl)propan-1-one: Contains additional fluorine atoms, leading to different chemical properties.
Actividad Biológica
1-(2-Fluoro-3-methylphenyl)propan-1-one, also known as a fluorinated ketone, has garnered attention in the scientific community for its potential biological activities. This compound is primarily utilized as an intermediate in organic synthesis, but its interactions with biological systems are of significant interest for medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H11F, with a molecular weight of approximately 166.20 g/mol. The presence of the fluorine atom is believed to enhance the compound's stability and influence its interactions with biological molecules, which may modulate enzyme activity or receptor interactions.
The mechanism of action involves the compound acting as a substrate for various enzymes involved in oxidation-reduction reactions. This leads to the formation of reactive intermediates that can interact with cellular components, thereby influencing biological processes such as metabolism and signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related fluorinated compounds have shown activity against various bacteria, including Gram-positive pathogens like Staphylococcus aureus and Bacillus anthracis. The specific activity of this compound against these pathogens remains to be fully characterized.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of fluorinated compounds. Some studies suggest that they may inhibit glutamate-induced calcium ion uptake in neuronal cells, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases . The specific neuroprotective effects of this compound warrant further investigation.
Research Findings and Case Studies
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-(2-fluoro-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3 |
Clave InChI |
YAGRBAXEJCYOKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















